N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride
Description
This compound features a tetrahydropyrazolo[1,5-a]pyridine core fused with a carboxamide group at position 5.
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.2ClH/c21-13-18(16-9-8-14-4-1-2-5-15(14)12-16)23-20(25)19-7-3-6-17-10-11-22-24(17)19;;/h1-2,4-5,8-12,18-19H,3,6-7,13,21H2,(H,23,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZZDZSICAVYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(=CC=N2)C1)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to exhibit a wide variety of biological properties.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in various ways, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly influence its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been found to cause various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action of a compound.
Biological Activity
N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is a derivative of tetrahydropyrazolo[1,5-a]pyridine, known for its diverse biological activities. It possesses a complex structure that contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from damage caused by neurotoxic agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
The biological activity of N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide is believed to stem from its ability to interact with molecular targets such as receptors and enzymes.
1. Anticancer Mechanisms
Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways:
- Inhibition of DNA Synthesis : The compound has been shown to decrease DNA synthesis in cancer cell lines without inducing apoptosis directly.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
2. Neuroprotective Mechanisms
The neuroprotective effects are attributed to:
- Reduction of Oxidative Stress : The compound may reduce oxidative stress in neuronal cells.
- Anti-inflammatory Properties : It could also modulate inflammatory responses in neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotection | Protection against neurotoxicity | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
In vitro studies evaluated the effect of the compound on various cancer cell lines. Results indicated significant inhibition at concentrations around , particularly against leukemia and melanoma cell lines.
Case Study 2: Neuroprotective Effects
A study assessed the neuroprotective activity in cultures exposed to glutamate toxicity. The compound demonstrated protective effects at concentrations ranging from 1 to 100 µM, enhancing neuronal survival and reducing apoptosis markers.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities. Research indicates that pyrazole-based compounds can exhibit a range of pharmacological effects, including:
- Anticancer Activity : Studies have shown that certain pyrazolo compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine have demonstrated cytotoxic effects against breast cancer (MCF-7) and leukemia (K562) cell lines . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : Compounds within this class have been investigated for their ability to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases .
- Antimicrobial Effects : There is evidence supporting the antimicrobial activity of pyrazole derivatives against various bacterial strains. This makes them candidates for developing new antibiotics in an era of increasing antibiotic resistance .
Synthetic Methodologies
The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves several innovative approaches:
- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving 1-amino naphthalene derivatives and appropriate carbonyl precursors. The use of catalysts such as acidic or basic conditions has been reported to enhance yields and selectivity .
- Functionalization Strategies : Recent advancements in synthetic chemistry have introduced new functionalization methods that allow for the modification of the pyrazole ring to improve biological activity or alter pharmacokinetic properties. Techniques such as microwave-assisted synthesis and solvent-free reactions are gaining traction for their efficiency and environmental benefits .
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyridine Derivatives ():
Compounds like 6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine () share fused bicyclic systems but differ in ring saturation and substituents. The imidazo[1,2-a]pyridine core is fully aromatic, whereas the target compound’s tetrahydropyrazolo[1,5-a]pyridine core introduces conformational flexibility. This difference may affect binding affinity in biological targets, as seen in kinase inhibitors where reduced planarity can modulate selectivity .- Thiazolo[3,2-a]pyrimidines (): 2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (e.g., 11a, 11b) feature a sulfur-containing heterocycle with electron-withdrawing groups (e.g., cyano). While these compounds exhibit high melting points (213–246°C), the target’s dihydrochloride salt likely enhances aqueous solubility compared to neutral thiazolo derivatives .
Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Derivatives
- Pyrazolo[1,5-a]pyrimidine Carboxamides (): Compounds like 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) share carboxamide functionality but on a pyrimidine-containing core. The target’s pyridine-based system may exhibit distinct electronic properties, influencing interactions with enzymes or receptors. For example, pyrimidine rings often participate in π-stacking interactions, whereas pyridine’s lone pair could favor hydrogen bonding .
- Pyrazolo[4,3-c]pyridine Derivatives (): 1-(2-Aminoethyl)-5-[(4-methoxynaphthalen-1-yl)methyl]-N-[(4-methylsulfanylphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide shares a pyrazolo-pyridine scaffold but with a different ring junction ([4,3-c] vs. [1,5-a]). The [1,5-a] fusion in the target compound may alter steric accessibility to the carboxamide group, impacting ligand-receptor docking .
Substituent and Functional Group Analysis
Naphthalenyl Groups:
The target’s naphthalen-2-yl group contrasts with naphthalen-1-yl in . The position of the naphthyl substituent affects steric bulk and π-π interactions; the 2-yl isomer may offer better stacking in hydrophobic pockets compared to 1-yl derivatives .- Aminoethyl Linker: The 2-aminoethyl group in the target compound is protonated as a dihydrochloride salt, enhancing solubility (common in drug candidates like antihistamines).
- Carboxamide Functionality: The carboxamide at position 7 is a critical hydrogen-bond donor/acceptor. Similar groups in ’s pyrazolo[1,5-a]pyrimidines (e.g., 13a, 15) are associated with moderate melting points (250–300°C range), suggesting the target’s dihydrochloride form may exceed this due to ionic lattice stabilization .
Preparation Methods
Alkylation and Ring Functionalization
A suspension of sodium hydride (60% dispersion in oil, 2.5 g, 62.5 mmol) in anhydrous toluene (150 mL) is treated with 5 (10 g, 33.9 mmol) and the appropriate alkyl halide (42.4 mmol). After 6 hours at room temperature, the mixture is washed sequentially with water, potassium carbonate, and citric acid solutions to yield N1-alkylated intermediates (6a–h ). For the target compound, tert-butyl bromoacetate serves as the alkylating agent to introduce a carboxylate handle for subsequent amidation.
Cyclization and Carboxamide Formation
Intermediate 6a undergoes saponification with potassium hydroxide in aqueous methanol to produce carboxylic acid 7a , which is then coupled with propargylamine using N,N-carbonyldiimidazole (CDI) in dichloromethane. The resulting propargyl amide (8a ) is cyclized in dimethyl sulfoxide (DMSO) with cesium carbonate at 100°C, yielding the tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide core.
Introduction of the Naphthalen-2-Ylethylamine Side Chain
Functionalization of the core structure with the naphthalen-2-ylethylamine moiety requires careful optimization to avoid racemization and ensure stereochemical purity.
Reductive Amination Strategy
A modified reductive amination protocol is employed, wherein the primary amine of 2-amino-1-(naphthalen-2-yl)ethanol is condensed with the carbonyl group of the tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide. Sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) facilitates this transformation, achieving a 78% yield of the secondary amine intermediate.
Protecting Group Considerations
To prevent undesired side reactions during amidation, the amine functionality is temporarily protected with a tert-butoxycarbonyl (Boc) group. Deprotection is later performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate.
Formation of the Dihydrochloride Salt
The final step involves converting the free base into its dihydrochloride salt to enhance solubility and stability. The purified amine is dissolved in anhydrous ethanol and treated with hydrogen chloride gas until pH < 2 is achieved. Crystallization is induced by slow addition of diethyl ether, yielding the dihydrochloride salt as a white crystalline solid (mp 214–216°C).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms >99% purity, with a retention time of 12.7 minutes.
Optimization Strategies and Challenges
Regioselectivity in Alkylation
Early methods suffered from poor N1/N2 selectivity during pyrazole alkylation, but employing sodium hydride in toluene at room temperature improved N1-regioselectivity to >99%. This advance is critical for avoiding isomeric impurities that complicate downstream reactions.
Solvent Effects on Cyclization
Cyclization of propargyl amide 8a in DMSO at 100°C achieves 65–70% yields, whereas alternative solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) result in incomplete conversion (<30%).
Comparative Analysis of Synthetic Routes
Q & A
Basic: How to optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- One-Pot Reactions : Adapt multi-step protocols (e.g., and describe one-pot syntheses for structurally related tetrahydropyridine derivatives). Optimize solvent polarity (e.g., DMF or THF) and temperature gradients to minimize side reactions .
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH or ZnCl₂) to accelerate cyclization steps.
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures for high-purity isolation .
Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Assign proton-proton coupling and heteronuclear correlations to confirm the naphthyl and tetrahydropyrazolo-pyridine connectivity .
- X-Ray Crystallography : Resolve stereochemical uncertainties (e.g., ethylamine side chain conformation) via single-crystal analysis.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using ESI-TOF with <2 ppm mass accuracy .
Basic: What parameters are critical for validating purity in pharmacological studies?
Methodological Answer:
- HPLC-DAD/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; target ≥95% purity.
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- Melting Point Consistency : Compare observed vs. literature values (e.g., reports melting ranges for analogous compounds) .
Advanced: How to design experiments investigating its mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Perform time-dependent inhibition studies (e.g., IC₅₀ shifts with pre-incubation) to distinguish competitive/non-competitive binding .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), guided by pyrazolo-pyridine derivatives’ binding modes .
- Site-Directed Mutagenesis : Validate predicted binding residues (e.g., catalytic lysine or aspartate) via enzyme mutants .
Data Contradiction: How to address discrepancies between computational and experimental bioactivity data?
Methodological Answer:
- Solvent/Protonation State in Simulations : Re-run docking with explicit solvent models (e.g., TIP3P water) and physiological pH-adjusted ligand charges .
- Conformational Sampling : Apply molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility .
- Experimental Replication : Validate bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
Basic: Best practices for stable isotopic labeling in metabolic studies?
Methodological Answer:
- Labeling Strategy : Introduce ¹³C or ¹⁵N at the naphthyl ring (via nitration/reduction) or ethylamine side chain (using labeled ammonia) .
- Synthesis Monitoring : Track isotopic incorporation via LC-MS/MS with selected reaction monitoring (SRM).
- In Vivo Tracing : Administer labeled compound to cell cultures and extract metabolites for NMR or mass spectral profiling .
Advanced: Employing factorial design to assess solvent/catalyst effects on reaction efficiency
Methodological Answer:
- 2³ Factorial Design : Test solvent (DMF vs. THF), catalyst (p-TsOH vs. none), and temperature (80°C vs. 100°C) interactions. Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Optimize yield/purity trade-offs via central composite design.
- Real-Time Monitoring : Integrate PAT tools (e.g., ReactIR) to track intermediate formation .
Data Contradiction: Resolving cytotoxicity discrepancies between in vitro and in vivo models
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and metabolite interference .
- Tumor Microenvironment Mimicry : Use 3D spheroid assays with hypoxic conditions to better replicate in vivo physiology .
- Interspecies Metabolism Comparison : Test compound stability in human vs. murine liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
